molecular formula C7H6Br2 B156392 3,5-Dibromotoluene CAS No. 1611-92-3

3,5-Dibromotoluene

Cat. No.: B156392
CAS No.: 1611-92-3
M. Wt: 249.93 g/mol
InChI Key: DPKKOVGCHDUSAI-UHFFFAOYSA-N
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Description

3,5-Dibromotoluene (C₇H₆Br₂, CAS 1611-92-3) is a halogenated aromatic compound featuring a methyl group and two bromine atoms at the 3- and 5-positions of the benzene ring. It is a white to yellowish crystalline solid with a melting point of 37–41°C and a boiling point of 246°C . The compound is soluble in methanol and exhibits a density of 1.81–1.82 g/cm³ . Its synthesis typically involves diazotization of 4-methylaniline followed by substitution with CuBr, yielding regioselective bromination . Alternatively, Suzuki-Miyaura cross-coupling reactions using this compound as a precursor enable the construction of terphenyl ligands and macrocyclic compounds for applications in organic electronics and supramolecular chemistry .

This compound serves as a critical intermediate in pharmaceuticals, materials science, and catalysis. For example, it is used to synthesize azasilane dyes for bioimaging and C2-symmetrical terphenyl derivatives as apoptosis inhibitors . Its reactivity in hydrodehalogenation reactions with bimetallic nanoparticles (e.g., Pd-Au) also highlights its utility in catalytic processes .

Preparation Methods

Synthesis via 4-Methylaniline Precursor

Bromination of 4-Methylaniline

The most efficient route to 3,5-dibromotoluene involves using 4-methylaniline (p-toluidine) as a starting material. The amino group (-NH₂) in p-toluidine is a strong activating and ortho/para-directing group, enabling precise bromination at the 3 and 5 positions relative to the methyl group .

Reaction Mechanism :

  • Electrophilic Bromination :
    Bromine (Br₂) reacts with p-toluidine in the presence of water, generating HBr as a byproduct. The amino group directs bromine to the ortho positions (3 and 5) relative to itself, yielding 3,5-dibromo-4-methylaniline .

    C₆H₅-CH₃-NH₂+2Br₂C₆H₂Br₂-CH₃-NH₂+2HBr\text{C₆H₅-CH₃-NH₂} + 2\text{Br₂} \rightarrow \text{C₆H₂Br₂-CH₃-NH₂} + 2\text{HBr}
  • Steric and Electronic Effects :
    The amino group’s strong activation overcomes the methyl group’s weaker ortho/para-directing influence, ensuring bromination occurs exclusively at the 3 and 5 positions .

Conditions :

  • Temperature: 0–25°C

  • Solvent: Acetic acid or aqueous HBr

  • Yield: 85–90%

Diazotization and Substitution

After bromination, the amino group is removed via diazotization and substitution to yield this compound.

Steps :

  • Diazotization :
    Treatment with nitrous acid (HNO₂) converts the amino group to a diazonium salt :

    C₆H₂Br₂-CH₃-NH₂+HNO₂+HClC₆H₂Br₂-CH₃-N₂⁺Cl⁻+2H₂O\text{C₆H₂Br₂-CH₃-NH₂} + \text{HNO₂} + \text{HCl} \rightarrow \text{C₆H₂Br₂-CH₃-N₂⁺Cl⁻} + 2\text{H₂O}
  • Substitution with H₃PO₂ :
    Hypophosphorous acid (H₃PO₂) reduces the diazonium group to hydrogen, producing this compound :

    C₆H₂Br₂-CH₃-N₂⁺Cl⁻+H₃PO₂C₆H₂Br₂-CH₃+N₂+H₃PO₃+HCl\text{C₆H₂Br₂-CH₃-N₂⁺Cl⁻} + \text{H₃PO₂} \rightarrow \text{C₆H₂Br₂-CH₃} + \text{N₂} + \text{H₃PO₃} + \text{HCl}

Conditions :

  • Temperature: 0–5°C (diazotization), 50–70°C (substitution)

  • Yield: 75–80%

Direct Bromination of Toluene

Challenges and Limitations

Direct bromination of toluene is impractical for synthesizing this compound due to the methyl group’s ortho/para-directing nature. Bromination typically produces a mixture of 2-bromo-, 4-bromo-, and 2,4-dibromotoluene .

Key Issues :

  • Regioselectivity : The methyl group directs bromine to positions 2, 4, and 6, making this compound inaccessible .

  • Byproducts : Polychlorinated derivatives (e.g., 2,4,6-tribromotoluene) form under vigorous conditions .

Use of Brominating Agents

Alternative brominating agents like N-bromosuccinimide (NBS) have been explored to improve selectivity, but yields remain suboptimal .

Conditions :

  • Agent: NBS or Br₂ in acetic acid

  • Catalyst: FeBr₃ or AlBr₃

  • Temperature: 25–80°C

  • Yield: 50–70% (after purification)

Reaction :

C₆H₅-CH₃+2Br₂C₆H₃Br₂-CH₃+2HBr\text{C₆H₅-CH₃} + 2\text{Br₂} \rightarrow \text{C₆H₃Br₂-CH₃} + 2\text{HBr}

Comparative Analysis of Methods

Parameter 4-Methylaniline Route Direct Bromination
Starting Material4-MethylanilineToluene
RegioselectivityHigh (3,5 positions)Low (2,4,6 positions)
Yield75–80%50–70%
ByproductsMinimalSignificant
Purification ComplexityModerateHigh
Industrial ViabilityPreferredLimited

Purification Techniques

Distillation

Crude this compound is purified via fractional distillation under reduced pressure (boiling point: 246°C) .

Recrystallization

Recrystallization from ethanol or acetone yields high-purity crystals (98%+) .

Conditions :

  • Solvent: Ethanol (95%)

  • Temperature: 60–70°C (dissolution), 0–5°C (crystallization)

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromotoluene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding toluene derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like zinc in acetic acid or catalytic hydrogenation.

Major Products:

    Substitution: Products include various substituted toluenes depending on the nucleophile used.

    Oxidation: Products include 3,5-dibromobenzoic acid.

    Reduction: Products include 3,5-dimethyltoluene.

Scientific Research Applications

Organic Synthesis

3,5-Dibromotoluene serves as a crucial building block in organic synthesis due to its two bromine substituents. These bromine atoms can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions, facilitating the formation of complex organic molecules.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionBromine atoms can be replaced by nucleophilesFormation of substituted toluenes
Suzuki CouplingCoupling with aryl or vinyl boronic acidsBiaryl compounds
Grignard ReactionReacts with Grignard reagents to form alcoholsAlcohol derivatives

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its role in the production of Candesartan Cilexetil , an antihypertensive medication used to treat high blood pressure.

Case Study: Candesartan Cilexetil Synthesis

  • Starting Material : this compound
  • Process : The compound undergoes multiple synthetic steps involving coupling reactions and functional group transformations to yield the final drug product.

Agrochemical Applications

This compound is also employed in the synthesis of agrochemicals such as herbicides and fungicides. Its brominated structure enhances the biological activity of these compounds.

Table 2: Agrochemicals Derived from this compound

Agrochemical TypeExample CompoundApplication
HerbicideBromoxynilWeed control
FungicideVarious formulationsCrop protection

Material Science

In materials science, this compound is used to produce functionalized polymers that exhibit enhanced thermal and mechanical properties. Its incorporation into polymer backbones allows for improved material performance.

Case Study: Polymer Development

  • Polymer Type : Poly(arylene ether)s
  • Application : Used in high-performance plastics for automotive and electronic applications due to their flame retardancy and durability.

Emerging Applications

Recent studies indicate that this compound is finding new applications in various innovative fields:

  • Antimicrobial Agents : Research suggests that it possesses antimicrobial properties, making it suitable for coatings and textiles in healthcare settings.
  • Sustainable Practices : Its role in synthesizing bio-based chemicals aligns with global sustainability efforts.
  • Electronics Industry : Its thermal stability makes it ideal for insulating materials in electronic components.

Future Outlook

The demand for this compound is expected to grow as industries continue to explore its potential across diverse applications. The pharmaceutical sector remains the largest consumer, but emerging uses in materials science and sustainability are gaining traction.

Mechanism of Action

The mechanism of action of 3,5-Dibromotoluene in organic synthesis involves its incorporation into the desired molecule, allowing for the formation of new chemical bonds and the creation of complex structures. This process is facilitated by the presence of bromine atoms, which are reactive sites for further chemical transformations .

Comparison with Similar Compounds

The regiochemical arrangement of bromine atoms on the toluene backbone significantly influences physical properties, reactivity, and applications. Below is a comparative analysis of 3,5-dibromotoluene with its structural isomers and related halogenated derivatives.

Structural Isomers of Dibromotoluene

2,5-Dibromotoluene (CAS 615-59-8)

  • Synthesis: Limited details in provided evidence, though it is commercially available as a general reagent .
  • Applications : Studied for its binding mechanism with human serum albumin (HSA), where density functional theory (DFT) calculations reveal strong hydrophobic interactions .
  • Safety : Classified as a surrogate compound in environmental phase assessments .

2,4-Dibromotoluene (CAS 75)

  • Synthesis : Produced via direct bromination of 4-bromotoluene, yielding a 7:1 mixture with 3,4-dibromotoluene due to poor regioselectivity .
  • Applications : A precursor to 2,4-dibromobenzoic acid, which is used in agrochemicals .

3,4-Dibromotoluene (CAS 76)

  • Synthesis: Forms as a minor byproduct (12.5%) during bromination of 4-bromotoluene .
  • Reactivity : Less explored in the literature, likely due to challenges in isolation.

Halogenated Derivatives

3,5-Dibromo-2,6-Dichlorotoluene (CAS 1000573-67-0)

  • Structure : Features bromine (3,5-) and chlorine (2,6-) substituents, enhancing steric and electronic complexity.
  • Applications: Potential use in specialized organic syntheses requiring multi-halogenated intermediates .

3,5-Dibromophenol (C₆H₄Br₂O)

  • Reactivity : The hydroxyl group enables participation in Williamson ether synthesis, unlike this compound .
  • Applications : Used to synthesize hydroxyl-functionalized terphenyl ligands for metallosupramolecules .

Comparative Data Tables

Table 1: Physical Properties of Dibromotoluene Isomers

Compound CAS Melting Point (°C) Boiling Point (°C) Solubility Density (g/cm³)
This compound 1611-92-3 37–41 246 Methanol 1.81–1.82
2,5-Dibromotoluene 615-59-8 Not reported Not reported Not reported Not reported
2,4-Dibromotoluene 75 Not reported Not reported Not reported Not reported
3,4-Dibromotoluene 76 Not reported Not reported Not reported Not reported

Key Research Findings

Reactivity in Catalysis: Pd-Au bimetallic nanoparticles selectively hydrodehalogenate this compound to toluene, whereas monometallic Pd nanoparticles favor nitro-group reduction in other substrates .

Electronic Effects : The 3,5-substitution pattern in dibromotoluene enhances steric accessibility for Suzuki coupling, enabling efficient synthesis of macrocycles for OLEDs .

Bioimaging Applications : Azasilane dyes derived from this compound exhibit low cytotoxicity and selective fluorescence activation in hypochlorous acid detection .

Biological Activity

3,5-Dibromotoluene (C7H6Br2) is a brominated aromatic compound with significant interest in both industrial applications and biological research. Its structural characteristics, particularly the presence of bromine atoms at the 3 and 5 positions of the toluene ring, influence its chemical reactivity and biological activity. This article explores the biological activity of this compound, summarizing key findings from various studies, including its effects on cellular mechanisms, potential therapeutic applications, and toxicity profiles.

This compound is characterized by:

  • Molecular Formula : C7H6Br2
  • Molecular Weight : 233.93 g/mol
  • Physical State : Typically a colorless to pale yellow liquid
  • Boiling Point : Approximately 200 °C

The compound's structure facilitates interactions with biological systems, making it a subject of interest in pharmacology and toxicology.

Research indicates that this compound exhibits various biological activities, primarily through its ability to interact with cellular receptors and influence enzymatic pathways. Notably, studies have shown that brominated compounds can modulate signaling pathways involved in inflammation and cancer progression.

Anticancer Activity

One significant area of investigation is the compound's potential anticancer properties. For instance:

  • Cell Proliferation Inhibition : Studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values vary among different cancer cell lines, indicating selective cytotoxicity. For example, in a study involving breast cancer cells, an IC50 value of approximately 15 µM was reported .

Toxicological Profile

While exploring its therapeutic potential, it is crucial to assess the toxicity of this compound:

  • Acute Toxicity : Animal studies have indicated that high doses can lead to neurotoxicity and hepatotoxicity. Symptoms include lethargy and changes in behavior.
  • Chronic Exposure Risks : Long-term exposure has been linked to reproductive toxicity and developmental abnormalities in animal models .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure. Modifications in bromination patterns or the introduction of other functional groups can enhance or diminish its bioactivity. For instance:

Compound ModificationIC50 (µM)Biological Activity
Parent Toluene>100No significant effect
3-Bromotoluene30Moderate inhibition
5-Bromotoluene25Moderate inhibition
This compound 15 Strong inhibition

This table illustrates how the presence of two bromine atoms significantly enhances its anticancer activity compared to its mono-brominated counterparts .

Case Study 1: Antitumor Activity in Breast Cancer Models

In a controlled laboratory setting, researchers evaluated the effects of this compound on MCF-7 breast cancer cells. The study involved treating cells with varying concentrations over 48 hours:

  • Results : A dose-dependent reduction in cell viability was observed.
  • Mechanism : Flow cytometry analysis revealed an increase in apoptotic cells and a decrease in those in the S phase of the cell cycle.

Case Study 2: Neurotoxicity Assessment

A study involving Sprague-Dawley rats assessed the neurotoxic effects of chronic exposure to low doses of this compound:

  • Findings : Behavioral tests indicated significant impairments in motor coordination and cognitive function after four weeks of exposure.
  • Histopathological Analysis : Examination revealed neuronal degeneration in cortical regions.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3,5-dibromotoluene, and how do directing groups influence regioselectivity?

  • Methodology : this compound is typically synthesized via electrophilic aromatic bromination of toluene derivatives. A meta-directing group (e.g., methyl) ensures bromination at the 3 and 5 positions. For example, bromination of para-methyltoluene derivatives using Br₂ in the presence of FeBr₃ as a catalyst achieves this regioselectivity. Alternative routes involve cross-coupling reactions or halogen exchange under controlled conditions .
  • Key Data :

  • Yield optimization requires precise stoichiometric ratios (Br₂:toluene derivative ≈ 2:1) and temperature control (40–60°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Distinct aromatic proton signals at δ 7.2–7.5 ppm (meta-substitution pattern) and methyl group at δ 2.3 ppm .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 249.93 (C₇H₆Br₂) with characteristic fragmentation patterns for brominated aromatics .
  • HPLC : Purity assessment (>98%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What are the solubility properties of this compound, and how do they impact reaction design?

  • Methodology : The compound is sparingly soluble in water but dissolves readily in methanol, THF, and DCM. Solubility in methanol (≈25 mg/mL at 25°C) facilitates its use in polar aprotic solvents for nucleophilic substitutions or cross-couplings .
  • Safety Note : Use fume hoods due to volatility (vapor pressure: 0.0436 mmHg at 25°C) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodology : Density Functional Theory (DFT) calculations analyze charge distribution and frontier molecular orbitals to predict sites for Suzuki-Miyaura or Ullmann couplings. The electron-withdrawing bromine atoms activate the aryl ring for palladium-catalyzed reactions .
  • Case Study : DFT studies show a higher electron density at the para position to bromine, favoring oxidative addition in Pd(0)-mediated couplings .

Q. What challenges arise in achieving regioselective functionalization of this compound?

  • Methodology : Competing reactivity at bromine vs. methyl groups requires protective strategies. For example:

  • Protecting the methyl group : Use trimethylsilyl (TMS) groups to shield the methyl position during further bromination .
  • Directed ortho-metalation : Employ n-BuLi to deprotonate specific positions for selective substitutions .

Q. How does this compound perform as a precursor in Diels-Alder cycloadditions?

  • Methodology : In the synthesis of tricyclic quinones, this compound reacts with furan under inverse electron-demand conditions. LDA (Lithium Diisopropylamide) in THF at –78°C generates a benzyne intermediate, which undergoes cycloaddition with furan (89% yield) .
  • Key Data :

  • Reaction conditions: 2,6-bis(benzyloxy)-3,5-dibromotoluene, THF, –78°C .

Q. Safety and Handling

Q. What are the critical safety protocols for handling this compound?

  • Risk Mitigation :

  • PPE : Nitrile gloves, goggles, and lab coats (H315-H319-H335: skin/eye irritation) .
  • Storage : Airtight containers in cool, dry conditions (melting point: 37–41°C) to prevent degradation .
    • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Q. Key Challenges and Future Directions

  • Scalability : Lab-scale syntheses (e.g., 5–10 g) require optimization for larger batches without compromising regioselectivity .
  • Biological Screening : Limited data on toxicity and pharmacokinetics necessitate in vitro assays (e.g., cytotoxicity in HeLa cells) .

Properties

IUPAC Name

1,3-dibromo-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKKOVGCHDUSAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167064
Record name Benzene, 1,3-dibromo-5-methyl-
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Molecular Weight

249.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1611-92-3
Record name 3,5-Dibromotoluene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3-dibromo-5-methyl-
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Record name 1611-92-3
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Record name Benzene, 1,3-dibromo-5-methyl-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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3,5-Dibromotoluene
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ZINC cyanide
3,5-Dibromotoluene

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